Benzydamine N-oxide hydrogen maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzydamine N-oxide hydrogen maleate is a chemical compound with the empirical formula C19H23N3O2·C4H4O4 and a molecular weight of 441.48 g/mol . It is a derivative of benzydamine, a non-steroidal anti-inflammatory drug (NSAID) known for its local anesthetic and analgesic properties . This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of benzydamine N-oxide hydrogen maleate involves the N-oxidation of benzydamine. One method involves using whole cell catalysis with E. coli strains harboring flavin-containing monooxygenase (FMO3) and glucose dehydrogenase (GDH) enzymes . Another approach uses enzyme immobilization with HisTrap HP columns carrying His6-GDH and His6-FMO3 enzymes . These methods have been optimized to produce benzydamine N-oxide efficiently under specific reaction conditions .
Chemical Reactions Analysis
Benzydamine N-oxide hydrogen maleate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is a substrate for the enzyme CYP2C9 . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Benzydamine N-oxide hydrogen maleate has several scientific research applications. It is used in spectroscopic analyses due to its unique chemical properties . In biology and medicine, it serves as a substrate for studying the activity of flavin-containing monooxygenase (FMO) enzymes . The compound is also used in drug metabolism studies to understand the biotransformation of benzydamine and its metabolites . Additionally, it has applications in the development of new therapeutic drugs and the study of drug interactions .
Mechanism of Action
The mechanism of action of benzydamine N-oxide hydrogen maleate involves its interaction with specific molecular targets and pathways. As a substrate for FMO enzymes, it undergoes N-oxidation to form benzydamine N-oxide . This reaction is crucial for its biological activity and pharmacological effects. The compound’s anti-inflammatory and analgesic properties are attributed to its ability to inhibit the synthesis of inflammatory cytokines and stabilize cell membranes .
Comparison with Similar Compounds
Benzydamine N-oxide hydrogen maleate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include benzydamine hydrochloride and other N-oxide derivatives . Unlike traditional NSAIDs, this compound is a weak base and does not inhibit the synthesis of prostaglandins . This distinction makes it a valuable compound for specific research applications and therapeutic uses .
Properties
CAS No. |
72962-60-8 |
---|---|
Molecular Formula |
C23H27N3O6 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C19H23N3O2.C4H4O4/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16;5-3(6)1-2-4(7)8/h3-7,9-12H,8,13-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
QFAFNBZWRXPMSY-BTJKTKAUSA-N |
Isomeric SMILES |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=C\C(=O)O)\C(=O)O |
SMILES |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=CC(=O)O)C(=O)O |
Canonical SMILES |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=CC(=O)O)C(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.